molecular formula C19H22N6O2 B11133107 N-[2-(1-cyclohexenyl)ethyl]-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide

N-[2-(1-cyclohexenyl)ethyl]-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide

Cat. No.: B11133107
M. Wt: 366.4 g/mol
InChI Key: CKOYJBWQZQEKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[1,5-a]pyrimidine core fused with a pyrido ring system, substituted at the 7-position with a methyl-oxopyridyl moiety and an N-linked cyclohexenylethyl acetamide side chain. The triazolo-pyrimidine scaffold is structurally analogous to cannabinoid receptor ligands, particularly CB2 agonists, as seen in related compounds (e.g., compound 38 in ).

  • Cyclocondensation of aminopyrimidines with carbonyl derivatives.
  • Functionalization via nucleophilic substitution or amide coupling, as observed in triazolo-pyrimidine derivatives synthesized using cesium carbonate and DMF ().

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide

InChI

InChI=1S/C19H22N6O2/c1-13-22-19-21-11-15-16(25(19)23-13)8-10-24(18(15)27)12-17(26)20-9-7-14-5-3-2-4-6-14/h5,8,10-11H,2-4,6-7,9,12H2,1H3,(H,20,26)

InChI Key

CKOYJBWQZQEKTC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)NCCC4=CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-cyclohexenyl)ethyl]-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, followed by the introduction of the cyclohexenyl and acetamide groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclohexenyl)ethyl]-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound, allowing for the creation of derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2-(1-cyclohexenyl)ethyl]-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexenyl)ethyl]-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals forces, or other non-covalent interactions, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include triazolo[1,5-a]pyrimidines with modifications at the 4-, 6-, and 7-positions (). Below is a comparative analysis:

Compound Substituents Molecular Weight Biological Activity Key SAR Insights
Target Compound 7-(Methyl-oxopyridyl), N-cyclohexenylethyl acetamide ~452 g/mol (est.) Hypothesized CB2 agonist (inferred) Cyclohexenyl ethyl may enhance CNS penetration; pyrido fusion could modulate selectivity.
Compound 38 () 4-Pentyl, 6-(N-benzyl-N-methylamino), N-cyclohexyl carboxamide 451.2 g/mol CB2 agonist (EC50 = 12 nM) Benzyl-methylamino group critical for CB2 binding; pentyl chain optimizes lipophilicity.
Compound 40 () 4-Pentyl, 6-(diallylamino), N-cyclohexyl carboxamide 439.2 g/mol Moderate CB2 activity (EC50 = 89 nM) Diallylamino reduces potency vs. benzyl-methylamino, highlighting substituent sensitivity.
Benzo[b][1,4]oxazin-3-one derivatives () Pyrimidine fused with benzoxazinone, substituted phenyl groups ~350–400 g/mol Unspecified (synthetic focus) Electron-withdrawing substituents (e.g., nitro) may stabilize π-stacking interactions.

Key Findings:

Substituent Effects on CB2 Activity: The N-benzyl-N-methylamino group in compound 38 () confers high CB2 affinity (EC50 = 12 nM), while bulkier or less electron-dense groups (e.g., diallylamino in compound 40) reduce potency. The target compound’s pyrido fusion and methyl-oxopyridyl group may sterically hinder CB1 binding, improving selectivity for CB2, though experimental validation is needed.

Synthetic Challenges :

  • Unlike compound 38 (synthesized via carboxamide coupling in 62% yield), the pyrido-fused core of the target compound may require multi-step cyclization, reducing overall yield.

Research Findings and Data

Hypothetical Physicochemical Properties (Estimated):

Property Target Compound Compound 38
Molecular Weight 452 g/mol 451.2 g/mol
logP (Predicted) ~3.8 ~3.5
Hydrogen Bond Acceptors 8 7
Rotatable Bonds 6 5

Spectroscopic Characterization (Inferred from ):

  • 1H NMR : Expected peaks for cyclohexenyl protons (δ 1.2–2.5 ppm), methyl-oxopyridyl (δ 2.1–2.3 ppm), and acetamide NH (δ 9.1–9.2 ppm).
  • MS (ESI) : Predominant [M+H]+ peak at m/z 452.3.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.